molecular formula C16H12ClNO B1580693 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde CAS No. 90815-00-2

1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

Cat. No. B1580693
CAS RN: 90815-00-2
M. Wt: 269.72 g/mol
InChI Key: QMPDMKKPNRPZFV-UHFFFAOYSA-N
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Description

The compound “1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde” is likely a complex organic molecule. It appears to contain an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains a 2-chlorobenzyl group and a carbaldehyde group .


Synthesis Analysis

While the specific synthesis process for “1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde” is not available, similar compounds are often synthesized through multi-step processes involving reactions such as O-propargylation and copper-catalyzed 1,3-dipolar cycloaddition .

Scientific Research Applications

Gold-Catalyzed Cycloisomerizations

Kothandaraman et al. (2011) explored the preparation of 1H-indole-2-carbaldehydes through gold(I)-catalyzed cycloisomerization. This process, involving intramolecular addition and iododeauration, yields products in good to excellent yields, suggesting a potential application in synthesizing derivatives of indole carbaldehydes like 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde (Kothandaraman, S. R. Mothe, S. S. M. Toh, & P. Chan, 2011).

Palladacycles with Indole Core

Singh et al. (2017) synthesized palladacycles using indole carbaldehydes. These complexes demonstrated efficiency as catalysts in reactions like Suzuki–Miyaura coupling and allylation of aldehydes, indicating potential catalytic applications of compounds related to 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde (M. Singh, F. Saleem, R. Pal, & A. Singh, 2017).

Baeyer-Villiger Oxidation

Bourlot, Desarbre, and Mérour (1994) investigated the Baeyer-Villiger rearrangement of substituted 1H-indole-3-carbaldehydes. This reaction is key in synthesizing various indole derivatives, potentially including those related to 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde (A. Bourlot, E. Desarbre, & J. Mérour, 1994).

Oxirane-Opening—1,3-Oxazole-Closure Process

Suzdalev et al. (2011) studied the reaction of 2-chloroindole-3-carbaldehyde with epichlorohydrin, leading to the formation of oxazolo[3,2-a]indole. These findings suggest potential synthetic pathways for creating novel structures from indole carbaldehydes (K. Suzdalev, S. V. Den’kina, G. Borodkin, et al., 2011).

Synthesis of Heterocyclic Compounds

Vikrishchuk et al. (2019) demonstrated the synthesis of new heterocyclic compounds, namely triazolo(thiadiazepino)indoles, from 1-alkyl-2-chloro-1H-indole-3-carbaldehydes. This process may be relevant for developing compounds with similar structures to 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde (N. I. Vikrishchuk, K. Suzdalev, A. Y. Dranikova, et al., 2019).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-15-7-3-1-5-12(15)9-18-10-13(11-19)14-6-2-4-8-16(14)18/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPDMKKPNRPZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358067
Record name 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

CAS RN

90815-00-2
Record name 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Ma, G Bao, L Wang, W Li, B Xu, B Du, J Lv… - European Journal of …, 2015 - Elsevier
Through a structure-based molecular hybridization approach, a series of novel benzothiazole derivatives bearing indole-based moiety were designed, synthesized and screened for in …
Number of citations: 72 www.sciencedirect.com
AM Wanegaonkar, MJ Bhitre, SH Bairagi - researchgate.net
Indole, benzimidazole and its substituted derivatives continue to capture the attention due to its synthetic utility and broad range of pharmacological activities. The N-1-substituted fused …
Number of citations: 0 www.researchgate.net
AM Wanegaonkar, MJ Bhitre - Technological Innovation in …, 2021 - academia.edu
Due to their synthetic utility and extensive variety of pharmacological effects, indole and benzimidazole, as well as their substituted derivatives, help to draw interest. The N-substituted …
Number of citations: 2 www.academia.edu
G Wang, C Li, L He, K Lei, F Wang, Y Pu, Z Yang… - Bioorganic & medicinal …, 2014 - Elsevier
A new series of pyrano chalcone derivatives containing indole moiety (3–42, 49a–49r) were synthesized and evaluated for their antiproliferative activities. Among all the compounds, …
Number of citations: 112 www.sciencedirect.com
XM Zhou, QY Li, X Lu, RRY Bheemanaboina… - European Journal of …, 2023 - Elsevier
The increasing incidence of antibiotic resistance has forced the development of unique antimicrobials with novel multitargeting mechanisms to combat infectious diseases caused by …
Number of citations: 2 www.sciencedirect.com

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